(-)-3-(Trifluoroacetyl)camphor

Chiral Building Block Asymmetric Synthesis Quality Control

(-)-3-(Trifluoroacetyl)camphor (CAS 207742-84-5), also known as (1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one, is a chiral building block derived from the natural terpenoid camphor. It is a bicyclic β-diketone characterized by a trifluoroacetyl group at the 3-position.

Molecular Formula C12H15F3O2
Molecular Weight 248.24 g/mol
CAS No. 207742-84-5
Cat. No. B1332083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-3-(Trifluoroacetyl)camphor
CAS207742-84-5
Molecular FormulaC12H15F3O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C
InChIInChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1
InChIKeyISLOIHOAZDSEAJ-NSMOOJLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (-)-3-(Trifluoroacetyl)camphor CAS 207742-84-5 | Technical Grade Procurement Specifications


(-)-3-(Trifluoroacetyl)camphor (CAS 207742-84-5), also known as (1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one, is a chiral building block derived from the natural terpenoid camphor . It is a bicyclic β-diketone characterized by a trifluoroacetyl group at the 3-position . This compound is primarily procured as a key chiral precursor for asymmetric synthesis, notably in the generation of in situ chiral dioxiranes for enantioselective epoxidation, and as a ligand scaffold for the preparation of chiral lanthanide shift reagents for NMR spectroscopy . It is supplied as a crystalline solid with a density of 1.172 g/mL at 25 °C and a specific optical rotation of [α]19/D +148.0° (c = 2.5 in methylene chloride) .

(-)-3-(Trifluoroacetyl)camphor Sourcing: Why Substituting with the (+)-Enantiomer or Non-Fluorinated Camphor Derivatives Compromises Performance


In applications requiring precise stereochemical control or specific fluorophilic interactions, (-)-3-(Trifluoroacetyl)camphor cannot be substituted by its enantiomer or structurally related compounds without a significant loss in performance. The specific chiral environment of the (-)-enantiomer is critical for generating the opposite stereochemical outcome in asymmetric reactions compared to the (+)-enantiomer, a non-negotiable factor in the synthesis of chiral pharmaceuticals and agrochemicals . Furthermore, the trifluoroacetyl moiety is essential; replacing it with a non-fluorinated acetyl group, as in camphor itself, eliminates the strong Lewis acidity and unique electronic properties required for effective metal coordination in NMR shift reagents [1]. The following evidence quantifies these distinct performance advantages.

(-)-3-(Trifluoroacetyl)camphor Technical Comparison: Validated Performance Metrics vs. Analogs for Procurement Decisions


Stereochemical Purity: Defined Optical Rotation for Enantiomeric Purity Verification

The (-)-enantiomer of 3-(trifluoroacetyl)camphor is defined by a specific optical rotation of [α]19/D +148.0° (c = 2.5 in methylene chloride) . This value is a critical quality attribute that allows for the verification of enantiomeric purity and differentiates it from the (+)-enantiomer, which has the opposite sign of rotation . The absence of this specific chiral identity in racemic mixtures or the wrong enantiomer directly leads to failure in stereoselective applications.

Chiral Building Block Asymmetric Synthesis Quality Control

Enhanced Detection Sensitivity: Hydrazine Probe Performance Surpassing EPA Limits

A fluorescent probe derived from the camphor scaffold of (-)-3-(trifluoroacetyl)camphor, designated 'CDA', demonstrates exceptional sensitivity for hydrazine detection. The probe achieves a detection limit of 2.26 ppb, which is significantly lower than the U.S. Environmental Protection Agency (EPA) safety standard of 10 ppb [1]. This performance is attributed to the unique aggregation-induced emission (AIE) characteristics of the camphor-based probe, which is not observed with simpler, non-camphor derived fluorophores.

Analytical Chemistry Fluorescent Probe Hydrazine Detection

NMR Shift Reagent Efficacy: Diamagnetic Lanthanide Complexes Offer Reduced Line Broadening vs. Paramagnetic Reagents

Diamagnetic lanthanide complexes formed with 3-(trifluoroacetyl)-d-camphor are effective chiral NMR shift reagents for compounds with hard Lewis base functional groups, including amines, alcohols, and epoxides [1]. Their primary advantage is that they cause significantly less line broadening in NMR spectra compared to their paramagnetic counterparts, such as the widely used europium(III) and praseodymium(III) complexes [1]. This allows for better resolution and more accurate determination of enantiomeric purity.

NMR Spectroscopy Chiral Discrimination Enantiomeric Purity

(-)-3-(Trifluoroacetyl)camphor Applications: Validated Use Cases in Asymmetric Synthesis, Sensing, and Analytical Chemistry


Asymmetric Epoxidation of Unfunctionalized Olefins

(-)-3-(Trifluoroacetyl)camphor is used as a chiral precursor to generate in situ chiral dioxiranes. These dioxiranes are powerful, enantioselective oxidizing agents that catalyze the direct asymmetric epoxidation of unfunctionalized olefins, a key transformation in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals . The choice of the (-)-enantiomer dictates the stereochemistry of the resulting epoxide, making it a critical procurement decision for target-oriented synthesis.

Environmental and Biological Monitoring for Hydrazine

The camphor scaffold is utilized to create highly sensitive fluorescent probes for hydrazine. A derivative, CDA, achieves a detection limit of 2.26 ppb, enabling its use in monitoring hydrazine levels in environmental samples and visualizing its presence in living cells, with performance exceeding regulatory standards [1].

Chiral Discrimination in NMR Spectroscopy

Complexes of 3-(trifluoroacetyl)camphor with diamagnetic lanthanides like lanthanum(III) and lutetium(III) serve as effective chiral NMR shift reagents. These are particularly useful for determining the enantiomeric purity of compounds containing hard Lewis base groups without the problematic line broadening associated with paramagnetic shift reagents, thereby improving the accuracy and efficiency of chiral analysis [2].

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